
Desmethyl Ketoprofen Methyl Ester
Overview
Description
Desmethyl Ketoprofen Methyl Ester is an organic compound with the molecular formula C16H14O3. It is an ester derived from the reaction between 3-benzoylbenzoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmethyl Ketoprofen Methyl Ester can be synthesized through the esterification of 3-benzoylbenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
3-Benzoylbenzoic acid+MethanolH2SO4Methyl (3-Benzoylphenyl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of methyl (3-benzoylphenyl)acetate can be optimized using microwave-assisted esterification. This method enhances the reaction efficiency and reduces the reaction time compared to conventional methods. The process involves the use of microwave irradiation, which provides uniform heating and accelerates the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Desmethyl Ketoprofen Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-benzoylbenzoic acid and methanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Substitution: Grignard reagents or organolithium compounds can be used for nucleophilic acyl substitution.
Major Products Formed
Hydrolysis: 3-Benzoylbenzoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Anti-inflammatory Properties
Desmethyl Ketoprofen exhibits significant anti-inflammatory activity, making it a candidate for research in conditions related to inflammation. It is utilized in studies focusing on angiogenesis-related disorders, where inflammation plays a critical role .
COX Imaging in Neuroinflammation
Recent studies have indicated that ketoprofen methyl ester derivatives can serve as positron emission tomography (PET) probes for imaging cyclooxygenase (COX) activity. Specifically, the synthesis of fluorine-labeled ketoprofen methyl ester has shown promise in detecting COX-1 activation in neuroinflammatory models. This application allows researchers to visualize inflammatory responses in vivo, particularly in neurodegenerative diseases .
Analytical Chemistry Applications
Artifact Formation Studies
Research has demonstrated that DKME can form as an artifact during the analysis of basic drugs in biological samples, such as horse urine. This finding is crucial for analytical chemists as it highlights the importance of understanding compound behavior during sample preparation and analysis. The formation of DKME was linked to enzymatic activity from bacteria present in certain urine samples, emphasizing the need for careful method validation in analytical protocols .
Method Development and Validation
DKME is also employed in the development and validation of analytical methods for quality control purposes. Its use in abbreviated new drug applications (ANDAs) ensures compliance with regulatory standards and enhances the reliability of drug formulations .
Case Study: Neuroinflammation Imaging
A study involving the synthesis of 18F-labeled DKME demonstrated its utility as a radiotracer for PET imaging. The research involved:
- Synthesis : Achieving high radiochemical yields through nucleophilic aromatic fluorination.
- In Vivo Studies : Conducting PET scans on rat models with induced neuroinflammation showed accumulation of the tracer in inflamed brain regions.
- Results : The study concluded that DKME and its enantiomers could effectively serve as probes for assessing COX-1 activity related to neuroinflammatory processes .
Case Study: Artifact Formation
In another investigation, researchers explored the conditions under which DKME forms as an artifact during liquid-liquid extraction processes. The study involved:
- Experimental Design : Spiking negative control samples with ketoprofen and methanol to observe artifact formation.
- Findings : The presence of lipase enzymes was identified as a catalyst for DKME formation, underscoring the need for awareness of potential artifacts in drug analysis .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl (3-benzoylphenyl)acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with similar reactivity but different applications.
Methyl butyrate: Known for its fruity aroma and used in flavoring agents.
Methyl benzoate: Similar structure but with a different aromatic ring substitution pattern.
Uniqueness
Desmethyl Ketoprofen Methyl Ester is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other esters may not be suitable.
Biological Activity
Desmethyl Ketoprofen Methyl Ester (DMKME) is a derivative of ketoprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). This article explores the biological activity of DMKME, focusing on its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
1. Synthesis and Characterization
The synthesis of DMKME typically involves the esterification of desmethyl ketoprofen with methanol. Characterization techniques such as ^1H NMR and infrared (IR) spectroscopy confirm the successful formation of the ester. These techniques reveal characteristic signals corresponding to methoxy protons and aromatic protons, indicating the presence of the desired functional groups .
2.1 Anti-inflammatory Activity
DMKME exhibits significant anti-inflammatory properties. In vitro studies demonstrate its ability to stabilize lysosomal membranes, which is crucial in preventing the release of lysosomal enzymes that contribute to inflammation. This stabilization is associated with a reduction in inflammatory markers in various models .
2.2 Analgesic Effects
In vivo studies using acetic acid-induced writhing tests and formalin-induced paw licking tests show that DMKME effectively alleviates pain. The analgesic effect is comparable to that of ketoprofen but with reduced hepatotoxicity, making it a safer alternative for long-term use in chronic pain management .
3. Toxicity Profile
One of the most notable findings regarding DMKME is its significantly lower hepatotoxicity compared to ketoprofen. In studies assessing organ toxicity, DMKME demonstrated no significant adverse effects on liver function, while traditional ketoprofen showed higher hepatotoxicity levels . This profile suggests that DMKME could be a safer option for patients requiring NSAID therapy.
4. Pharmacokinetics
Research indicates that DMKME has enhanced oral bioavailability compared to its parent compound. In silico analyses predict that DMKME has a higher absorption rate and lower toxicity, making it an ideal candidate for further development . The absorption enhancement ratio (R) for DMKME was observed to be significantly higher than that of ketoprofen, indicating better intestinal permeability .
5.1 Clinical Implications
Recent studies have highlighted the potential of DMKME in treating chronic inflammatory diseases such as arthritis and other pain-related conditions. Its efficacy combined with a reduced side effect profile makes it a promising candidate for clinical applications .
5.2 Comparative Studies
A comparative analysis between DMKME and other NSAIDs reveals that while many NSAIDs exhibit similar anti-inflammatory effects, DMKME's unique profile allows for better patient compliance due to fewer gastrointestinal and hepatic side effects .
6. Data Summary Table
Property | This compound | Ketoprofen |
---|---|---|
Anti-inflammatory Activity | Significant | Significant |
Analgesic Effect | Effective | Effective |
Hepatotoxicity | None | Present |
Oral Bioavailability | Enhanced | Standard |
Absorption Enhancement Ratio | Higher (1.57-fold) | Baseline |
7. Conclusion
This compound represents a significant advancement in the development of safer NSAIDs with effective anti-inflammatory and analgesic properties. Its reduced hepatotoxicity makes it an attractive alternative for patients requiring long-term treatment for chronic pain conditions.
The ongoing research into DMKME's pharmacological profile promises further insights into its therapeutic potential, paving the way for future clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing desmethyl ketoprofen methyl ester and its derivatives?
- Methodological Answer : Synthesis typically involves esterification reactions under controlled conditions. For example, ketoprofen esters can be synthesized via acid-catalyzed dehydration followed by esterification with alcohols like macrogol 400 or sorbitan derivatives . Characterization employs high-resolution mass spectrometry (HRMS) for molecular mass determination and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and atomic connectivity . Purity is validated using HPLC with diode array detection .
Q. How can researchers identify and quantify this compound impurities in semi-solid formulations?
- Methodological Answer : Use HPLC with UV detection to identify impurities by comparing retention times and UV spectra to reference standards. Quantification relies on calibration curves derived from ketoprofen reference standards due to batch variability in excipients like macrogol 400. Limit tests (e.g., ≤4.0% for ketoprofen ethyl ester) are applied based on pharmacopeial guidelines .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar esters?
- Methodological Answer : Chiral HPLC separates enantiomers using columns like Chiralpak® IA or IB, while thin-layer chromatography (TLC) monitors reaction progress . UV spectroscopy and NMR differentiate esters based on functional group absorption and proton environments, respectively. For example, ketoprofen macrogol 400 esters show distinct ¹H NMR peaks at δ 4.2–4.3 ppm (ester linkage) .
Q. How do solvent composition and pH influence ester formation during storage of ketoprofen-based formulations?
- Methodological Answer : Lower pH (e.g., pH 3.0) accelerates esterification due to protonation of carboxylic groups. Hydrophilic solvents with hydroxyl groups (e.g., ethanol, propylene glycol) promote ester formation, while dimethyl sulfoxide (DMSO) does not. Macrogol 400 minimizes esterification due to fewer reactive hydroxyl groups, making it ideal for stable formulations .
Advanced Research Questions
Q. What experimental designs are optimal for resolving racemic mixtures of this compound?
- Methodological Answer : Kinetic resolution using hyperthermophilic esterases (e.g., Est3 from Sulfolobus solfataricus) preferentially hydrolyzes (R)-enantiomers at 80% enantiomeric excess (ee) . Alternatively, semipreparative chiral HPLC with cellulose-based columns achieves >99% ee. Post-hydrolysis, unreacted esters are racemized chemically and recycled .
Q. How can this compound be utilized in PET imaging to study neuroinflammation in Alzheimer’s disease models?
- Methodological Answer : Radiolabeled (S)-¹¹C-ketoprofen methyl ester serves as a COX-1-specific PET probe. After intravenous injection, it hydrolyzes to ¹¹C-ketoprofen in the brain, enabling visualization of microglial activation. Experimental validation in APP-Tg mice requires stereospecific synthesis via chiral HPLC and comparative studies with (R)-enantiomers to confirm COX-1 selectivity .
Q. What methodological considerations are critical for in vivo pharmacological evaluation of this compound prodrugs?
- Methodological Answer : Assess hepatotoxicity via serum ALT/AST levels in rodent models and compare to ketoprofen. Evaluate anti-inflammatory efficacy using carrageenan-induced paw edema assays. Enhanced intestinal permeation is tested via ex vivo Ussing chambers. Computational tools like SwissADME predict oral bioavailability, while ProTox-II screens for toxicity .
Q. How do stability studies under varying pH and temperature conditions inform formulation optimization?
- Methodological Answer : Accelerated stability testing at pH 3.0–7.0 and 40°C/75% RH identifies degradation products via HPLC-MS. Lower pH increases esterification rates (e.g., ketoprofen propylene glycol ester formation at pH 3.0). Storage at ≤25°C in inert containers (e.g., amber glass) minimizes hydrolysis and oxidation .
Q. What validation parameters are essential for quantifying this compound in complex matrices?
- Methodological Answer : Follow ICH guidelines for linearity (200–1000 ng/band), precision (RSD <2%), and accuracy (98–102%). Use polynomial calibration curves for HPLC-TLC densitometry. Validate specificity via forced degradation studies (acid/alkali hydrolysis, photolysis) .
Q. How do enzymatic and chemical synthesis approaches compare for large-scale production of enantiopure this compound?
- Methodological Answer : Enzymatic methods (e.g., esterases) offer stereoselectivity but require optimization of co-solvent systems (e.g., 20% acetone) and thermostability. Chemical synthesis via Mitsunobu reactions achieves higher yields (>90%) but necessitates chiral auxiliaries. Taguchi experimental design can optimize parameters like catalyst concentration (1.5 wt% KOH) and temperature (60°C) .
Properties
IUPAC Name |
methyl 2-(3-benzoylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15(17)11-12-6-5-9-14(10-12)16(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXILVCSTXQKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442832 | |
Record name | Methyl (3-benzoylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24021-44-1 | |
Record name | Methyl (3-benzoylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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